molecular formula C22H27BrN2O B10878730 2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10878730
M. Wt: 415.4 g/mol
InChI Key: AVGRVIJZKLTPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This compound features a molecular hybrid structure, incorporating a tetrahydroisoquinoline scaffold linked via a piperidine spacer to a 5-bromo-2-methoxybenzyl group. This specific architecture is characteristic of ligands designed to interact with central nervous system (CNS) targets . The core research value of this compound lies in its potential as a rigid analogue for studying neurotransmitter receptors. Structurally related compounds have been extensively investigated as potent and selective agonists for the serotonin 5-HT 2A receptor, which is a primary target for studying neuropsychiatric conditions, learning processes, and the mechanisms of atypical antipsychotics . The constrained design of such molecules helps researchers identify the optimal binding conformation within the receptor's orthosteric site, aiding in the refinement of GPCR homology models . Furthermore, structural hybrids of tetrahydroisoquinoline and piperidine have also demonstrated notable in vitro antimycotic activity against various yeast species, including Candida , suggesting potential as a lead compound for investigating new antifungal mechanisms . This product is intended for research and analysis purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, as its full toxicological profile has not been thoroughly established.

Properties

Molecular Formula

C22H27BrN2O

Molecular Weight

415.4 g/mol

IUPAC Name

2-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H27BrN2O/c1-26-22-7-6-20(23)14-19(22)15-24-11-9-21(10-12-24)25-13-8-17-4-2-3-5-18(17)16-25/h2-7,14,21H,8-13,15-16H2,1H3

InChI Key

AVGRVIJZKLTPNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-methoxybenzyl Bromide

The 5-bromo-2-methoxybenzyl group serves as the N-substituent on the piperidine ring. Its synthesis proceeds via bromination of the corresponding benzyl alcohol:

Procedure :

  • Reduction : 5-Bromo-2-methoxybenzaldehyde is reduced to 5-bromo-2-methoxybenzyl alcohol using NaBH₄ in THF/MeOH (60°C, 0.5 h, 51% yield).

  • Bromination : The alcohol is treated with CBr₄ and PPh₃ in CH₂Cl₂ at 0°C to yield 5-bromo-2-methoxybenzyl bromide (72% yield).

Key Data :

StepReagentsConditionsYield
ReductionNaBH₄, THF/MeOH60°C, 0.5 h51%
BrominationCBr₄, PPh₃, CH₂Cl₂0°C, 0.5 h72%

Preparation of 1-(5-Bromo-2-methoxybenzyl)piperidin-4-amine

To prevent over-alkylation, a Boc-protection strategy is employed :

Procedure :

  • Boc Protection : Piperidin-4-amine is treated with di-tert-butyl dicarbonate in THF to form Boc-piperidin-4-amine (90% yield).

  • N-Alkylation : Boc-piperidin-4-amine reacts with 5-bromo-2-methoxybenzyl bromide using K₂CO₃ in DMF (50°C, 1 h, 85% yield).

  • Deprotection : The Boc group is removed with HCl in i-PrOH to yield 1-(5-bromo-2-methoxybenzyl)piperidin-4-amine (95% yield).

Mechanistic Insight : The Boc group directs alkylation exclusively to the piperidine nitrogen, suppressing side reactions .

Synthesis of 2-Bromomethyl-1,2,3,4-tetrahydroisoquinoline

The tetrahydroisoquinoline moiety is functionalized at position 2 via a three-step sequence :

Procedure :

  • Ester Reduction : Methyl 2-carboxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is reduced with LiAlH₄ in THF to 2-hydroxymethyl-tetrahydroisoquinoline (68% yield).

  • Bromination : The alcohol is converted to 2-bromomethyl-tetrahydroisoquinoline using SOCl₂ in CH₂Cl₂ (82% yield).

Optimization : LiAlH₄ proves superior to NaBH₄ for ester reduction due to higher conversion rates .

Coupling of Piperidine and Tetrahydroisoquinoline Moieties

The final bond formation employs nucleophilic substitution under mild conditions :

Procedure :

  • Reaction : 2-Bromomethyl-tetrahydroisoquinoline and 1-(5-bromo-2-methoxybenzyl)piperidin-4-amine are combined in DMF with K₂CO₃ (60°C, 12 h).

  • Workup : The product is purified via silica chromatography (70% yield).

Critical Parameters :

  • Solvent : DMF enhances nucleophilicity of the secondary amine.

  • Base : K₂CO₃ maintains pH without inducing elimination.

Analytical Characterization and Yield Optimization

Spectroscopic Data :

  • ¹H NMR : Key signals include δ 3.82 (s, OCH₃), 4.21 (s, CH₂N), and 7.35 (d, J = 8.5 Hz, aromatic H).

  • HPLC Purity : >98% after recrystallization from EtOAc/hexane.

Yield Improvements :

  • Temperature Control : Maintaining 60°C during coupling prevents byproduct formation.

  • Catalytic HOBt : Adding 5 mol% HOBt increases yield to 78% by stabilizing intermediates .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in signal transduction.

    Pathways Involved: The compound could modulate pathways related to neurotransmission, potentially affecting dopamine or serotonin receptors.

Comparison with Similar Compounds

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Key Substituents Pharmacological Activity Evidence Source
Target Compound Tetrahydroisoquinoline 5-Bromo-2-methoxybenzyl-piperidin-4-yl Under investigation
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) Tetrahydroquinoline 1-Methylpiperidin-4-yl Not specified
2-[1-(4-Bromo-benzyl)-piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline 4-Bromo-benzyl-piperidin-4-yl Not specified
6-Fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline (3b) Tetrahydroisoquinoline Phenylethyl-piperidin-4-yl Antihypertensive
2-(1-Benzyl-3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6c) Tetrahydroisoquinoline 3-Piperidyl, 6,7-dimethoxy Bradycardic

Biological Activity

The compound 2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a synthetic organic molecule that belongs to the class of piperidine derivatives. Its unique structure features a brominated methoxybenzyl group attached to a tetrahydroisoquinoline scaffold, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDetails
Molecular Formula C19H27BrN2O2
Molecular Weight 395.3 g/mol
IUPAC Name [1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
Canonical SMILES COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the fields of neuropharmacology and oncology. Its interactions with neurotransmitter receptors and ion channels suggest potential applications in treating neurological disorders and various cancers.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound is believed to interact with neurotransmitter systems, particularly dopamine and serotonin pathways. This activity may contribute to its potential as an antidepressant or anxiolytic agent.
  • Antitumor Activity : Preliminary studies have shown that derivatives of tetrahydroisoquinoline compounds can inhibit tumor growth in various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low nanomolar range against specific cancer targets .
  • Mechanism of Action : The brominated methoxybenzyl group enhances binding affinity to specific receptors involved in neurotransmission and tumor growth regulation. Ongoing research aims to elucidate the exact molecular interactions and pathways influenced by this compound.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of related piperidine derivatives on anxiety-like behaviors in rodent models. Results indicated that compounds with similar structural features reduced anxiety levels significantly compared to controls, suggesting potential therapeutic benefits for anxiety disorders.

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of tetrahydroisoquinoline derivatives. The compound exhibited significant antiproliferative effects on human cancer cell lines (e.g., HCT116 colon cancer cells), with IC50 values indicating potent activity . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Research Findings

Recent literature has documented various aspects of the biological activity of tetrahydroisoquinoline derivatives:

  • Antitumor Efficacy : Compounds similar to this compound have shown promising results as PLK4 inhibitors with significant inhibition rates against various tumor types .
  • Neuroprotective Properties : Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via reductive amination between 1,2,3,4-tetrahydroisoquinoline and a substituted piperidine intermediate. Key steps include:

  • Intermediate preparation : React 5-bromo-2-methoxybenzyl chloride with piperidin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyl-piperidine moiety .
  • Reductive amination : Use sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane with catalytic acetic acid to couple intermediates. This method minimizes side reactions compared to traditional NaBH₄ .
  • Purification : Employ silica gel chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization to achieve >95% purity. Monitor via TLC and confirm with ¹H NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) should align with expected splitting patterns .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z ~475) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve enantiomers if present .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to detect decomposition products (e.g., hydrolysis of the methoxy group) .
  • Light sensitivity : Expose to UV light (300–400 nm) and monitor changes in NMR/UV spectra. Use amber vials if photodegradation is observed .

Q. What biochemical assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compounds) to assess affinity for CNS targets like σ or opioid receptors .
  • Cell viability assays : Test in cancer lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of the synthetic pathway?

Methodological Answer:

  • Chiral chromatography : Separate enantiomers using amylose-based columns and compare optical rotations .
  • Kinetic resolution : Introduce chiral auxiliaries (e.g., (R)-BINOL) during reductive amination to determine enantioselectivity .
  • DFT calculations : Model transition states to predict favored stereoisomers and compare with experimental data .

Q. What strategies are recommended for designing in vivo pharmacokinetic studies?

Methodological Answer:

  • ADME profiling : Conduct microsomal stability assays (e.g., rat liver microsomes) to estimate metabolic half-life. Use LC-MS/MS to quantify plasma concentrations post-administration .
  • Blood-brain barrier (BBB) penetration : Perform in situ brain perfusion assays in rodents, measuring compound uptake relative to a reference standard .

Q. How should contradictory data in biological activity across studies be addressed?

Methodological Answer:

  • Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentrations, and incubation times. Replicate studies under uniform conditions .
  • Purity verification : Re-test compounds with conflicting results using orthogonal methods (e.g., NMR vs. HPLC) to rule out impurities or isomers .

Q. What computational approaches aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., dopamine D₂) and validate with mutagenesis studies .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify key residue interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Analog synthesis : Modify the bromine substituent (e.g., replace with Cl or CF₃) or piperidine N-alkylation to alter lipophilicity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., methoxy group’s role in H-bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.